molecular formula C9H11NO2 B051988 2-(4-Aminophenyl)propanoic acid CAS No. 59430-62-5

2-(4-Aminophenyl)propanoic acid

Cat. No. B051988
CAS RN: 59430-62-5
M. Wt: 165.19 g/mol
InChI Key: WOMVICAMAQURRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Aminophenyl)propanoic acid and its derivatives involves multiple steps, including acylation, bromination, and amination processes. For example, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, a derivative, was synthesized from acetanilide through Friedel-Crafts acylation, α-bromination, and amination, showcasing the versatility in functionalizing the compound (Zeng Zhi-ming, 2003). Additionally, 4-(3-Amino-2-carboxy phenyl) butanoic acid, a key intermediate for new thymidylate syntheses inhibitors, exemplifies the compound's potential in drug development, synthesized via nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, highlighting its utility and the feasibility of industrial-scale production (Yuan Guo-qing, 2013).

Molecular Structure Analysis

The molecular structure of derivatives of 2-(4-Aminophenyl)propanoic acid, such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, has been elucidated using techniques like X-ray single crystal diffraction analysis. These studies reveal information about the compound's stereochemistry and provide insights into its stability and liposolubility (Lei Chen et al., 2016).

Chemical Reactions and Properties

2-(4-Aminophenyl)propanoic acid undergoes various chemical reactions, including condensation and rearrangement, to form different derivatives with unique properties. For instance, the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate forms 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, demonstrating the compound's reactivity and potential for creating complex molecules (S. Kotteswaran et al., 2016).

Scientific Research Applications

  • Anti-inflammatory Activities : Compounds related to 2-(4-Aminophenyl)propanoic acid have been isolated from Eucommia ulmoides Oliv. leaves, showing modest inhibitory activities in macrophage cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).

  • Medical Applications : Aminophenyl propanoic acid derivatives have been used in the modification of poly vinyl alcohol/acrylic acid hydrogels prepared by γ-radiation. These modified hydrogels exhibit promising biological activities, including antibacterial and antifungal properties, highlighting their potential in medical applications (Aly & El-Mohdy, 2015).

  • Radiation Induced Renal Insufficiency : A specific derivative, iopanoic acid, used in cholecystography, has been reported to cause renal insufficiency in some cases, highlighting the need for careful consideration in its medical application (René & Mellinkoff, 1959).

  • Polybenzoxazine Materials : Phenolic compounds like 2-(4-Aminophenyl)propanoic acid have been explored as renewable building blocks for polybenzoxazine materials, showing potential in materials science applications due to their thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

  • Chromatography and Chemical Analysis : Derivatives of 2-(4-Aminophenyl)propanoic acid have been used in countercurrent chromatography for the enantioseparation of isomeric compounds, which is crucial in pharmaceutical and chemical analysis (Jin et al., 2020).

  • Pharmaceutical Synthesis : The compound has been involved in the asymmetric synthesis of fluorinated l-tyrosines, which are significant in medicinal chemistry (Monclus et al., 1995).

  • EP3 Receptor Antagonists : Aminocarbonyl phenylpropanoic acid analogs have been synthesized and evaluated for their activity as EP3 receptor antagonists, showing potential in pharmaceutical applications (Asada et al., 2010).

  • Density Functional Theory Studies : These compounds have been studied using conceptual density functional theory for the investigation of new antifungal tripeptides, contributing to drug design and development (Flores-Holguín et al., 2019).

properties

IUPAC Name

2-(4-aminophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMVICAMAQURRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974837
Record name 2-(4-Aminophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)propanoic acid

CAS RN

59430-62-5
Record name 4-Amino-α-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59430-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-amino-alpha-methyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059430625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Aminophenyl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminohydratropic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.126
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 2-(4-nitrophenyl)propionic acid (2.05 g) in THF (20 mL) and EtOH (20 mL) was slowly added 10% Pd/C (0.21 g) at room temperature. After hydrogenated for 2 h with H2 balloon, the reaction mixture was filtered through celite pad and washed with EtOH. The filtrate was concentrated in vacuo to afford the product as pale brown solid. (1.75 g, quantitative)
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.21 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AZ Shyadehi, JJ Harding - Biochemical pharmacology, 1991 - Elsevier
There is evidence that ibuprofen and paracetamol can act as anti-cataract drugs. [ 14 C]-Ibuprofen labelled at the methyl group of the propanoic acid moiety was synthesized. The …
Number of citations: 20 www.sciencedirect.com
AZ SHYADEHI, JJ HARDING - 1992 - portlandpress.com
Structural modifications of the lens proteins can result in cataract, a major cause of blindness. Ibuprofen has been associated with protection against cataract, in the epidemiological and …
Number of citations: 3 portlandpress.com
R McCague, MG Rowlands, SE Barrie… - Journal of medicinal …, 1990 - ACS Publications
Method BA solution of 40 (135 mg, 0.500 mmol) in MeOH (20 mL) containing Raney nickel (0.5 g, weighed wet, washed 1 x H20 and 2 X MeOH) was hydrogenated at room temperature …
Number of citations: 80 pubs.acs.org
P Pevarello, MG Brasca, P Orsini… - Journal of medicinal …, 2005 - ACS Publications
Inhibitors of cyclin-dependent kinases (CDK) such as CDK2/cyclin A−E are currently undergoing clinical trials to verify their potential as new anticancer agents. In a previous article we …
Number of citations: 135 pubs.acs.org
A Aramini, MR Sablone, G Bianchini, A Amore, M Fanì… - Tetrahedron, 2009 - Elsevier
A novel one-pot two-step procedure has been developed to synthesize highly substituted 2-arylpropionic and arylacetic acids, by treatment with aqueous HI, from cyanohydrins. The …
Number of citations: 36 www.sciencedirect.com
A Deplano, CM Morgillo, M Demurtas… - European Journal of …, 2017 - Elsevier
Fatty acid amide hydrolase (FAAH) has a key role in the control of the cannabinoid signaling, through the hydrolysis of the endocannabinoids anandamide and in some tissues 2-…
Number of citations: 10 www.sciencedirect.com

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